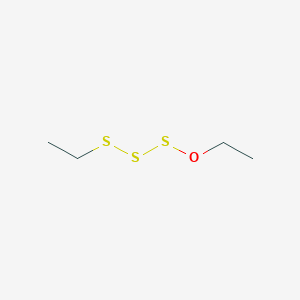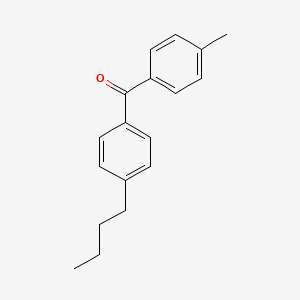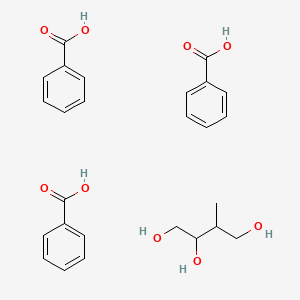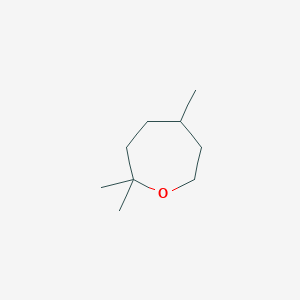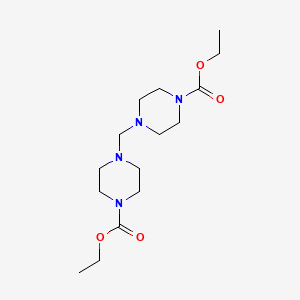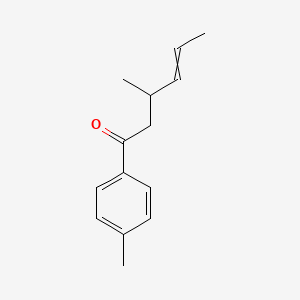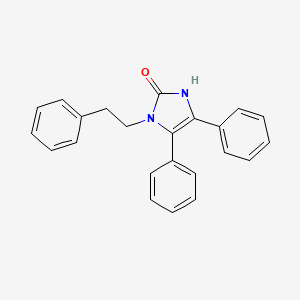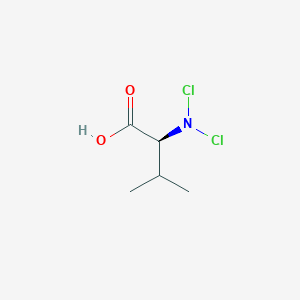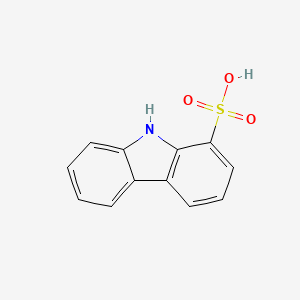
1,1'-Disulfanediylbis(pentamethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Disulfanediylbis(pentamethylbenzene) is an organic compound characterized by the presence of two pentamethylbenzene units connected via a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond between two pentamethylbenzene molecules .
Industrial Production Methods: While specific industrial production methods for 1,1’-Disulfanediylbis(pentamethylbenzene) are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,1’-Disulfanediylbis(pentamethylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1,1’-Disulfanediylbis(pentamethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
作用機序
The mechanism of action of 1,1’-Disulfanediylbis(pentamethylbenzene) primarily involves its disulfide bond. This bond can undergo redox reactions, influencing the stability and function of proteins and peptides. The compound can interact with thiol groups in biological molecules, leading to the formation or disruption of disulfide bonds, which are crucial for protein folding and stability .
類似化合物との比較
1,2-Bissubstituted Disulfanes: These compounds also contain disulfide bonds and exhibit similar redox properties.
Hexamethylbenzene: A related aromatic compound with six methyl groups, used in similar chemical reactions.
Uniqueness: 1,1’-Disulfanediylbis(pentamethylbenzene) is unique due to its specific structure, which combines the electron-rich pentamethylbenzene units with a disulfide linkage
特性
CAS番号 |
63157-80-2 |
|---|---|
分子式 |
C22H30S2 |
分子量 |
358.6 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C22H30S2/c1-11-13(3)17(7)21(18(8)14(11)4)23-24-22-19(9)15(5)12(2)16(6)20(22)10/h1-10H3 |
InChIキー |
MFFNBOPWXQHZSB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)SSC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


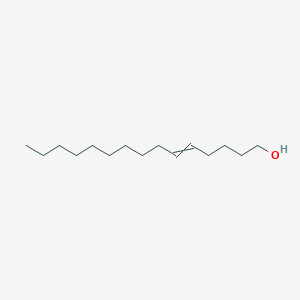
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
